molecular formula C13H9FO3 B6369266 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261889-41-1

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6369266
CAS No.: 1261889-41-1
M. Wt: 232.21 g/mol
InChI Key: BQPBYCRWCGRFHJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, featuring a fluorine atom and a hydroxyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with an aryl halide . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPBYCRWCGRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683275
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-41-1
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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